molecular formula C23H31NO B11688996 N-(3,3-diphenylpropyl)-2-ethylhexanamide

N-(3,3-diphenylpropyl)-2-ethylhexanamide

Cat. No.: B11688996
M. Wt: 337.5 g/mol
InChI Key: YOBXNBWCORXMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Diphenylpropyl)-2-ethylhexanamide is a synthetic amide derivative characterized by a lipophilic N-(3,3-diphenylpropyl) group and a branched 2-ethylhexanamide backbone.

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-ethylhexanamide

InChI

InChI=1S/C23H31NO/c1-3-5-12-19(4-2)23(25)24-18-17-22(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19,22H,3-5,12,17-18H2,1-2H3,(H,24,25)

InChI Key

YOBXNBWCORXMJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-ethylhexanamide typically involves the N-acylation of 3,3-diphenylpropylamine with 2-ethylhexanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-ethylhexanamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

N-(3,3-Diphenylpropyl)-2-(4-Hydroxyphenyl)acetamide (40005)
  • Structure : Features an acetamide core with a 4-hydroxyphenyl substituent and a diphenylpropyl group.
  • Synthesis : Produced via sodium iodide-mediated substitution in acetonitrile with chlorotrimethylsilane (Scheme 5, ).
  • Key Differences: The acetamide backbone (vs.
SoRI-20041 (N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine)
  • Structure : Quinazolinamine scaffold with diphenylpropyl and phenyl groups.
  • Pharmacological Activity : Acts as an allosteric dopamine transporter (DAT) ligand, modulating dopamine uptake and release (IC₅₀ ~100–300 nM) .
  • Key Differences : The quinazolinamine heterocycle confers distinct electronic properties and binding affinity compared to aliphatic amides.
Anti-Cancer Acetamides (Compounds 38–40, )
  • Structure : Quinazoline-sulfonyl acetamides with methoxyphenyl substituents.
  • Activity: Exhibit nanomolar anti-proliferative effects against HCT-1, MCF-7, and PC-3 cancer cell lines via undefined mechanisms .
  • Key Differences: Sulfonyl and quinazoline groups enhance hydrogen-bonding capacity, contrasting with the non-polar 2-ethylhexanamide chain.

Functional Analogues

2-Ethylhexanamide Derivatives
  • Simpler 2-ethylhexanamide (): Lacks the diphenylpropyl group, resulting in lower molecular weight and reduced steric hindrance.

Physicochemical Comparison

Property N-(3,3-Diphenylpropyl)-2-ethylhexanamide 40005 (Acetamide) SoRI-20041 (Quinazolinamine)
Molecular Weight ~379.5 g/mol (estimated) 409.5 g/mol 437.5 g/mol
LogP (Lipophilicity) High (due to diphenylpropyl) Moderate (polar OH) Moderate (heterocycle)
Solubility Low in aqueous media Moderate in DMSO Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.